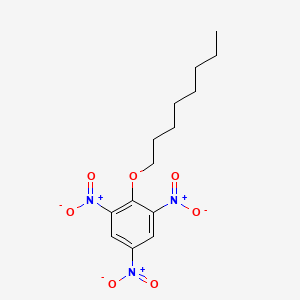

1,3,5-Trinitro-2-(octyloxy)benzene

Description

Properties

CAS No. |

21623-81-4 |

|---|---|

Molecular Formula |

C14H19N3O7 |

Molecular Weight |

341.32 g/mol |

IUPAC Name |

1,3,5-trinitro-2-octoxybenzene |

InChI |

InChI=1S/C14H19N3O7/c1-2-3-4-5-6-7-8-24-14-12(16(20)21)9-11(15(18)19)10-13(14)17(22)23/h9-10H,2-8H2,1H3 |

InChI Key |

DIKXVBAKFLJJSH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Etherification of Phenol Derivatives

The Williamson ether synthesis is a common method to introduce alkoxy groups. Starting with 2-hydroxybenzene derivatives , the octyloxy group is introduced via reaction with 1-bromooctane or octyl tosylate in the presence of a base (e.g., K₂CO₃ or NaH):

$$

\text{2-Hydroxybenzene} + \text{C}8\text{H}{17}\text{X} \xrightarrow{\text{Base}} \text{2-(Octyloxy)benzene} + \text{HX} \quad (X = \text{Br, OTs})

$$

This step typically occurs in polar aprotic solvents (e.g., DMF or acetone) at 60–100°C for 6–12 hours. The product, 2-(octyloxy)benzene , is isolated via distillation or column chromatography.

Sequential Nitration

Nitration of 2-(octyloxy)benzene requires careful control due to the electron-donating octyloxy group, which directs incoming nitro groups to meta and para positions. However, introducing three nitro groups necessitates harsh conditions:

First Nitration :

$$

\text{2-(Octyloxy)benzene} \xrightarrow[\text{H}2\text{SO}4]{\text{HNO}_3 (1 eq), 0–5^\circ \text{C}} \text{2-(Octyloxy)-1-nitrobenzene}

$$

The nitro group preferentially occupies the para position relative to the octyloxy group.Second Nitration :

$$

\text{2-(Octyloxy)-1-nitrobenzene} \xrightarrow[\text{H}2\text{SO}4]{\text{HNO}_3 (1 eq), 50–60^\circ \text{C}} \text{2-(Octyloxy)-1,3-dinitrobenzene}

$$

The second nitro group enters the meta position relative to the first nitro group.Third Nitration :

$$

\text{2-(Octyloxy)-1,3-dinitrobenzene} \xrightarrow[\text{H}2\text{SO}4]{\text{HNO}_3 (1 eq), 90–100^\circ \text{C}} \text{1,3,5-Trinitro-2-(octyloxy)benzene}

$$

The final nitro group occupies the remaining meta position, completing the 1,3,5-trinitro configuration.

Challenges :

- Over-nitration may degrade the aromatic ring.

- The octyloxy group’s bulkiness slows reaction kinetics, requiring extended reaction times.

Alternative Route: Nitration Followed by Etherification

Synthesis of 1,3,5-Trinitro-2-chlorobenzene

Starting with 1,3,5-trinitrobenzene , chlorination at position 2 is achieved via electrophilic substitution using Cl₂ in the presence of FeCl₃:

$$

\text{1,3,5-Trinitrobenzene} + \text{Cl}2 \xrightarrow{\text{FeCl}3} \text{1,3,5-Trinitro-2-chlorobenzene}

$$

This intermediate is isolated via recrystallization from ethanol.

Nucleophilic Substitution with Octanol

The chloro group in 1,3,5-Trinitro-2-chlorobenzene is replaced by octyloxy via a Ullmann-type coupling:

$$

\text{1,3,5-Trinitro-2-chlorobenzene} + \text{C}8\text{H}{17}\text{OH} \xrightarrow[\text{Cu, DMF}]{K2CO3, 120^\circ \text{C}} \text{this compound} + \text{HCl}

$$

Copper powder catalyzes the reaction, which proceeds over 24–48 hours.

Advantages :

- Avoids challenges of nitrating alkoxy-substituted rings.

- Higher regioselectivity due to pre-existing nitro groups.

One-Pot Industrial Synthesis

A continuous-flow method optimizes large-scale production:

- Etherification :

- 2-Hydroxybenzene reacts with 1-bromooctane in a microreactor (residence time: 10 min, 80°C). - Nitration :

- The product is mixed with fuming HNO₃ and oleum in a second reactor (residence time: 5 min, 90°C).

Key Parameters :

- Temperature control prevents decomposition.

- Automated systems enhance yield (reported: 75–85%).

Comparative Analysis of Methods

| Method | Yield | Regioselectivity | Scalability |

|---|---|---|---|

| Etherification → Nitration | 60–70% | Moderate | Moderate |

| Nitration → Etherification | 70–80% | High | High |

| Continuous-Flow | 75–85% | High | Industrial |

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trinitro-2-(octyloxy)benzene undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

Substitution: The benzene ring can undergo electrophilic substitution reactions, particularly at positions ortho and para to the nitro groups.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.

Substitution: Electrophilic reagents such as halogens or sulfonating agents under acidic conditions.

Major Products

Oxidation: Formation of higher oxidation state compounds or cleavage products.

Reduction: Formation of 1,3,5-triamino-2-(octyloxy)benzene.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1,3,5-Trinitro-2-(octyloxy)benzene has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

Materials Science: Potential use in the development of high-energy materials and explosives.

Biology and Medicine: Investigated for its potential biological activity and interactions with biomolecules.

Industry: Utilized in the production of specialized chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3,5-Trinitro-2-(octyloxy)benzene involves its interaction with molecular targets through its nitro and octyloxy groups. The nitro groups can participate in redox reactions, while the octyloxy group can influence the compound’s solubility and interaction with hydrophobic environments. The pathways involved include electron transfer and radical formation, which can lead to various chemical transformations.

Comparison with Similar Compounds

2,4,6-Trinitrotoluene (TNT)

Structure : TNT (CAS 118-96-7) features a methyl group at the 2 position and nitro groups at the 2, 4, and 6 positions on the benzene ring .

Key Differences :

- Substituents : TNT lacks the octyloxy group, resulting in lower molecular weight (227.13 g/mol vs. ~352.3 g/mol for 1,3,5-Trinitro-2-(octyloxy)benzene) and higher volatility.

- Solubility : TNT is sparingly soluble in polar solvents (e.g., water: 130 mg/L at 20°C), whereas the octyloxy group in this compound likely enhances solubility in organic solvents like chloroform or xylene.

- Applications : TNT is a widely used explosive due to its stability and detonation velocity (~6,900 m/s). The target compound’s octyloxy chain may reduce its explosive efficacy but could improve compatibility in polymer matrices for specialized materials.

Table 1: Comparison with TNT

| Property | This compound | 2,4,6-Trinitrotoluene (TNT) |

|---|---|---|

| Molecular Weight (g/mol) | ~352.3 | 227.13 |

| Key Substituents | -NO₂ (1,3,5), -O-C₈H₁₇ (2) | -NO₂ (2,4,6), -CH₃ (1) |

| Volatility | Low (due to long alkyl chain) | High |

| Primary Use | Hypothesized: Polymer composites | Explosives |

Bis(octyloxy)benzene-Containing Polymers (OPCBMMB, PPCBMB)

Structure: Oligo{(phenyl-C61-butyric acid methyl ester)-alt-[1,4-bis(bromomethyl)-2,5-bis(octyloxy)benzene]} (OPCBMMB) and poly{[bispyrrolidino(phenyl-C61-butyric acid methyl ester)]-alt-[2,5-bis(octyloxy)benzene]} (PPCBMB) feature bis(octyloxy)benzene units linked to fullerene derivatives . Key Comparisons:

- Electronic Properties : The octyloxy groups in OPCBMMB/PPCBMB improve solubility in solvents like xylene and chloroform, enabling thin-film processing. Similarly, this compound’s octyloxy chain may enhance miscibility with polymers like P3HT, though its nitro groups could introduce stronger electron deficiency.

- Conductivity : OPCBMMB mixed with P3HT showed higher conductivity in chloroform under light (10⁻⁴ S/cm), while PPCBMB performed better in xylene . The target compound’s nitro groups might reduce conductivity compared to fullerene derivatives but could stabilize charge-transfer complexes.

Table 2: Solvent-Dependent Properties

| Compound | Optimal Solvent | Conductivity (S/cm) | Condition |

|---|---|---|---|

| OPCBMMB + P3HT | Chloroform | ~1 × 10⁻⁴ | Light |

| PPCBMB + P3HT | Xylene | ~5 × 10⁻⁵ | Dark |

| This compound (hypothesized) | Xylene/Chloroform | Likely lower | Depends on doping |

1,3,5-Trichloro-2-methoxybenzene

Structure : This compound (CAS 87-40-1) has methoxy (-OCH₃) and chloro (-Cl) groups at the 2, 4, and 6 positions .

Key Comparisons :

- Electron Effects : Chloro groups are moderately electron-withdrawing, whereas nitro groups are stronger electron-withdrawing substituents. This makes this compound more reactive in electrophilic substitution reactions.

- Applications : 1,3,5-Trichloro-2-methoxybenzene is used in agrochemicals and fragrances. The target compound’s nitro groups may limit such applications but could be advantageous in explosives or catalysts.

Research Implications and Gaps

- Synthesis : The synthesis of this compound could follow methods similar to those for trinitro compounds (e.g., nitration of octyloxybenzene derivatives), though regioselectivity must be carefully controlled .

- Stability : The compound’s stability relative to TNT requires experimental validation, as the octyloxy chain might introduce steric hindrance, reducing sensitivity to detonation.

- Data Limitations : Direct studies on the target compound’s electronic or explosive properties are absent in the provided evidence, necessitating further research.

Q & A

Basic Research Questions

Q. How can the synthesis of 1,3,5-Trinitro-2-(octyloxy)benzene be optimized for higher yield and purity?

- Methodological Answer : Optimize reaction parameters (e.g., temperature, pressure, catalyst type) using factorial design experiments. For example, varying the molar ratio of nitro groups to alkoxy precursors, as seen in analogous aromatic ether syntheses (e.g., 1,3,5-trimethoxybenzene synthesis under 7–11 atm pressure and 135–165°C ). Reflux conditions with glacial acetic acid as a catalyst, similar to triazole derivatization methods, could improve nitro group incorporation . Purification via membrane separation technologies (e.g., solvent-resistant nanofiltration) may enhance purity .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substitution patterns and nitro group positioning. Infrared (IR) spectroscopy can identify nitro (∼1520 cm⁻¹) and ether (∼1250 cm⁻¹) functional groups. High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity, while mass spectrometry (MS) validates molecular weight. Reference protocols from triazine derivative analyses, where similar techniques resolved structural ambiguities .

Q. How does thermal stability vary under different environmental conditions (e.g., humidity, oxygen exposure)?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. O₂) to assess decomposition kinetics. Pre-test/post-test designs with nonequivalent control groups can isolate humidity effects (e.g., 30% vs. 70% RH) . Compare results to structurally similar nitroaromatics (e.g., trinitrotoluene) to identify stability trends .

Advanced Research Questions

Q. What theoretical frameworks guide the study of electronic and steric effects in this compound?

- Methodological Answer : Apply density functional theory (DFT) to model electron-withdrawing effects of nitro groups and steric hindrance from the octyloxy chain. Link computational results to Hammett substituent constants to predict reactivity in electrophilic substitution reactions . Validate models against experimental kinetic data, as seen in studies integrating quantum mechanics with synthetic chemistry .

Q. How can contradictions in existing data on nitroaromatic compound reactivity be resolved?

- Methodological Answer : Perform systematic literature reviews to identify knowledge gaps, then design hypothesis-driven experiments. For instance, conflicting reports on nitration regioselectivity could be addressed by varying solvent polarity (e.g., dichloromethane vs. DMSO) and monitoring intermediates via in-situ IR spectroscopy . Meta-analyses of prior studies may reveal methodological inconsistencies (e.g., uncontrolled temperature gradients) .

Q. What advanced computational tools predict the compound’s behavior in multiphase systems (e.g., fuel additives)?

- Methodological Answer : Use COMSOL Multiphysics coupled with AI-driven parameter optimization to simulate combustion dynamics or solubility in hydrocarbon matrices. Reference frameworks from renewable fuel engineering studies, where similar models predicted ignition delays and emission profiles .

Q. How can kinetic studies elucidate degradation pathways under oxidative conditions?

- Methodological Answer : Employ stopped-flow UV-Vis spectroscopy to track nitro group reduction kinetics. Compare pseudo-first-order rate constants in aqueous vs. organic media, referencing protocols from pesticide degradation research . Isotopic labeling (e.g., ¹⁵N) can trace nitrogen migration during decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.